An In-depth Technical Guide to the Mechanism of Action of Lyplal1-IN-1
An In-depth Technical Guide to the Mechanism of Action of Lyplal1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyplal1-IN-1 is a potent and selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1), a serine hydrolase implicated in metabolic regulation and innate immunity. This document provides a comprehensive overview of the mechanism of action of Lyplal1-IN-1, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important chemical probe.
Introduction to LYPLAL1
Lysophospholipase-like 1 (LYPLAL1) is a member of the α/β-hydrolase superfamily.[1] While initially of uncharacterized metabolic function, recent studies have identified it as a palmitoyl thioesterase. This enzymatic activity involves the removal of palmitate groups from cysteine residues on substrate proteins, a post-translational modification known as S-palmitoylation. This process is crucial for regulating protein localization, stability, and protein-protein interactions.
LYPLAL1 has been genetically linked to fat distribution and nonalcoholic fatty liver disease.[2][3] Functionally, it has been demonstrated to play a significant role in two key cellular processes: hepatic glucose metabolism and the innate immune response through the cGAS-STING pathway.
Mechanism of Action of Lyplal1-IN-1
Lyplal1-IN-1, also referred to as Compound 11 in some literature, is a small molecule inhibitor designed for high potency and selectivity against LYPLAL1.[4] Its mechanism of action is characterized by the formation of a covalent bond with the active site of the enzyme, leading to its irreversible inhibition.
Covalent Inhibition of the LYPLAL1 Active Site
The catalytic activity of LYPLAL1, like other serine hydrolases, relies on a catalytic triad within its active site. Lyplal1-IN-1 acts as a suicide inhibitor by covalently modifying the catalytic serine residue (Ser-124) in the LYPLAL1 active site.[5] This modification involves the formation of a stable adduct, rendering the enzyme catalytically inactive. The high reactivity of the inhibitor is conferred by a strained ring system that is susceptible to nucleophilic attack by the active site serine.
Modulation of Cellular Signaling Pathways
By inhibiting LYPLAL1, Lyplal1-IN-1 instigates significant changes in downstream signaling pathways.
A critical function of LYPLAL1 is the depalmitoylation of cyclic GMP-AMP synthase (cGAS) at cysteine residues 404 and 405.[1] Palmitoylation at these sites prevents the dimerization and activation of cGAS. By inhibiting LYPLAL1, Lyplal1-IN-1 prevents the removal of these palmitate groups, which in turn promotes cGAS dimerization and its activation upon binding to cytosolic double-stranded DNA (dsDNA). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to the stimulator of interferon genes (STING) on the endoplasmic reticulum. This initiates a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines, thus amplifying the innate immune response.[1]
In hepatocytes, the inhibition of LYPLAL1 by Lyplal1-IN-1 leads to a notable increase in glucose production.[2][6] While the precise molecular mechanism linking LYPLAL1 inhibition to increased gluconeogenesis is still under investigation, this effect highlights a role for LYPLAL1 in the regulation of hepatic glucose homeostasis.
Quantitative Data
The potency and selectivity of Lyplal1-IN-1 have been quantitatively assessed through various biochemical assays.
| Parameter | Value | Enzyme | Assay Type | Reference |
| IC50 | 0.006 µM | Human LYPLAL1 | In-gel Activity-Based Protein Profiling (ABPP) | [4][7] |
| Selectivity | > 50 µM | Human CES1 | In-gel Activity-Based Protein Profiling (ABPP) | [8] |
Signaling Pathways and Experimental Workflows
LYPLAL1-mediated Regulation of the cGAS-STING Pathway
The following diagram illustrates the role of LYPLAL1 in the cGAS-STING signaling pathway and the effect of Lyplal1-IN-1.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the activity of enzymes within a complex biological sample. The following diagram outlines the workflow for competitive ABPP to determine the potency and selectivity of Lyplal1-IN-1.
Experimental Workflow: Hepatocyte Glucose Production Assay
This workflow describes the key steps in assessing the effect of Lyplal1-IN-1 on glucose production in primary hepatocytes.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from methodologies used to characterize serine hydrolase inhibitors.
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Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration using a standard method (e.g., BCA assay).
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Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein in 50 µL) and incubate with varying concentrations of Lyplal1-IN-1 (or a vehicle control, typically DMSO) for 30 minutes at 37°C.
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Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
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SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
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In-gel Fluorescence Scanning: Visualize the probe-labeled enzymes directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the reporter tag.
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Data Analysis: Quantify the fluorescence intensity of the band corresponding to LYPLAL1. The reduction in band intensity in the presence of Lyplal1-IN-1 compared to the vehicle control indicates the degree of inhibition. Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Hepatocyte Glucose Production Assay
This protocol outlines a general procedure for measuring glucose output from primary hepatocytes.
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Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to adhere and form a monolayer.
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Starvation: Wash the cells with PBS and then incubate in a glucose-free, phenol red-free medium (e.g., DMEM) supplemented with gluconeogenic precursors (e.g., lactate and pyruvate) for a period of 6-8 hours to deplete intracellular glycogen stores.
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Treatment: Replace the starvation medium with fresh glucose-free medium containing the gluconeogenic precursors and the desired concentrations of Lyplal1-IN-1 or a vehicle control.
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Incubation: Incubate the cells for 24 hours to allow for glucose production.
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Sample Collection: Collect the culture medium for glucose measurement. Lyse the cells in a suitable buffer (e.g., RIPA buffer) to determine the total protein content for normalization.
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Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase or similar colorimetric/fluorometric assay kit according to the manufacturer's instructions.
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Normalization: Normalize the measured glucose concentration to the total cellular protein content in each well to account for any variations in cell number.
cGAS Palmitoylation Assay (Acyl-RAC)
The Acyl-Resin Assisted Capture (Acyl-RAC) assay is a common method to assess protein palmitoylation.
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Cell Lysis and Thioester Blockage: Lyse cells expressing the protein of interest (e.g., cGAS) in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups on cysteine residues.
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Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bonds linking palmitate groups to cysteine residues, exposing the previously palmitoylated cysteines. A parallel control sample is treated with a salt solution (e.g., NaCl) instead of hydroxylamine.
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Thiol-reactive Resin Capture: Incubate the hydroxylamine-treated and control lysates with a thiol-reactive resin (e.g., thiopropyl sepharose). The newly exposed thiol groups on the previously palmitoylated proteins will bind to the resin.
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Washing: Thoroughly wash the resin to remove non-specifically bound proteins.
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Elution and Analysis: Elute the captured proteins from the resin using a reducing agent (e.g., DTT or β-mercaptoethanol). Analyze the eluates by western blotting using an antibody specific for the protein of interest (e.g., anti-cGAS). An enrichment of the protein in the hydroxylamine-treated sample compared to the control indicates that the protein was palmitoylated.
Conclusion
Lyplal1-IN-1 is a valuable pharmacological tool for investigating the physiological and pathological roles of LYPLAL1. Its mechanism of action as a potent and selective covalent inhibitor has been well-characterized, revealing the critical functions of LYPLAL1 in both innate immunity and hepatic glucose metabolism. The detailed experimental protocols and workflows provided herein serve as a guide for researchers aiming to further elucidate the biological significance of LYPLAL1 and to explore the therapeutic potential of its inhibition.
References
- 1. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
